Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate
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Overview
Description
Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate is a chemical compound with the molecular formula C20H18N2O5 This compound is characterized by the presence of an isoindoline-1,3-dione moiety, which is a common structural motif in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which is then further functionalized to obtain the desired compound . The reaction conditions often include the use of organic solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as transition metals, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the isoindoline-1,3-dione moiety to isoindoline.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce isoindoline derivatives .
Scientific Research Applications
Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of polymers, dyes, and other materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, causing changes in gene expression .
Comparison with Similar Compounds
Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate can be compared with other isoindoline-1,3-dione derivatives:
2-{2-[2-(1,3-Dioxoisoindol-2-yl)ethoxy]ethyl}isoindole-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct chemical properties and applications.
N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core but vary in their substituents, affecting their reactivity and biological activities.
Properties
CAS No. |
23853-02-3 |
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Molecular Formula |
C20H18N2O5 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate |
InChI |
InChI=1S/C20H18N2O5/c1-2-27-20(26)13-7-9-14(10-8-13)21-11-15(23)12-22-18(24)16-5-3-4-6-17(16)19(22)25/h3-10,21H,2,11-12H2,1H3 |
InChI Key |
GCQXNOJNMBXKCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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